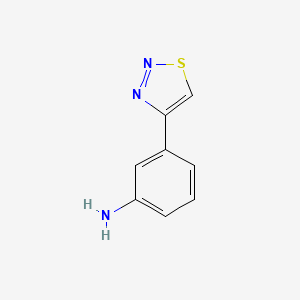

3-(1,2,3-Thiadiazol-4-yl)aniline

Beschreibung

This article delves into the chemical context of 3-(1,2,3-Thiadiazol-4-yl)aniline, focusing on the foundational importance of its core components. The discussion will first contextualize the 1,2,3-thiadiazole (B1210528) ring system in contemporary chemical research and then explore the significance of the aniline (B41778) substructure in the development of functional materials.

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This class of compounds is of significant interest in organic chemistry, serving as versatile building blocks and key components in pharmacologically active molecules. mdpi.com Derivatives of 1,2,3-thiadiazole are noted for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comnih.gov

In organic synthesis, 1,2,3-thiadiazoles are valuable intermediates. isres.org A primary and well-established method for their synthesis is the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. isres.orgwikipedia.org This reaction provides a direct pathway to the 1,2,3-thiadiazole core from readily available ketones. researchgate.net The success and regioselectivity of the Hurd-Mori reaction can be influenced by the electronic nature of substituents on the starting materials. nih.gov For instance, research on the synthesis of pyrrolo[2,3-d] isres.orgwikipedia.orgresearchgate.netthiadiazoles found that electron-withdrawing groups on the precursor molecule led to superior yields of the desired thiadiazole product. nih.gov The development of simple and effective methods for creating 1,2,3-thiadiazoles remains an active area of research. isres.org

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in industrial chemistry. They are pivotal in the production of a vast array of materials, including dyes, polymers, and pharmaceuticals. The reactivity of the aniline ring and its amino group allows for extensive functionalization, making it a key component in the design of advanced materials with tailored properties.

In materials science, aniline derivatives are crucial for creating conjugated polymers, which possess interesting electronic and optical properties. These materials are explored for applications in electronics, such as in the fabrication of electrodes. The polymerization of aniline derivatives can lead to the formation of polymers with unique functional groups and high thermal stability. researchgate.net The ability of the aniline moiety to participate in hydrogen bonding also plays a critical role in determining the structural properties and crystal formation of molecular solids.

Research Findings and Physicochemical Properties

Specific experimental data for this compound is not widely reported in the surveyed literature. However, data for its structural isomer, 4-(1,2,3-Thiadiazol-4-yl)aniline, is available and provides a valuable point of comparison. A plausible synthetic route for the target compound would involve the Hurd-Mori cyclization of the semicarbazone derived from 3-aminoacetophenone, analogous to the synthesis of other aminophenyl-1,2,3-thiadiazoles. researchgate.net

Below is a data table summarizing the known properties of the related 4-yl isomer.

Interactive Data Table: Physicochemical Properties of Thiadiazolylaniline Isomers

| Property | This compound | 4-(1,2,3-Thiadiazol-4-yl)aniline |

| Molecular Formula | C₈H₇N₃S | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol | 177.23 g/mol chemicalbook.com |

| CAS Number | Not reported in cited literature | 121180-51-6 chemicalbook.com |

| Appearance | Not reported in cited literature | Data not available |

| Melting Point | Not reported in cited literature | Data not available |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFVGQSGTVRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390392 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-57-1 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1,2,3 Thiadiazol 4 Yl Aniline and Its Analogues

Direct Synthetic Routes to 3-(1,2,3-Thiadiazol-4-yl)aniline

Direct synthesis protocols for this compound are not extensively documented in publicly available literature. However, logical synthetic routes can be devised based on well-established transformations and the synthesis of analogous compounds, such as its ortho-isomer, 2-(1,2,3-Thiadiazol-4-yl)aniline. vulcanchem.com These approaches typically involve the construction of the thiadiazole ring onto a pre-functionalized aniline (B41778) precursor or the modification of a pre-formed thiadiazole-phenyl compound.

A plausible and effective strategy for synthesizing this compound involves a multi-step sequence starting from a readily available substituted benzene derivative. This precursor-based approach focuses on introducing the key functional groups sequentially.

A representative pathway could begin with 3-nitroacetophenone. The synthesis would proceed as follows:

Hydrazone Formation: The ketone group of 3-nitroacetophenone is reacted with a hydrazine derivative, such as semicarbazide (B1199961) hydrochloride or tosylhydrazine, to form the corresponding semicarbazone or tosylhydrazone intermediate. mdpi.comresearchgate.net

Thiadiazole Ring Cyclization: The formed hydrazone undergoes cyclization via the Hurd-Mori reaction. mdpi.comresearchgate.net This is typically achieved by treating the intermediate with thionyl chloride (SOCl₂), which facilitates the closure of the 1,2,3-thiadiazole (B1210528) ring, yielding 4-(3-nitrophenyl)-1,2,3-thiadiazole.

Nitro Group Reduction: The final step is the reduction of the nitro group on the phenyl ring to an amino group. This transformation is commonly accomplished using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic medium. This step yields the target molecule, this compound.

This method is advantageous as it builds upon the robust and high-yielding Hurd-Mori reaction and utilizes a common final step for the synthesis of anilines from nitro-aromatic compounds.

General Synthetic Strategies for 1,2,3-Thiadiazole Ring Systems

The 1,2,3-thiadiazole ring is a key structural motif present in various compounds and can be synthesized through several reliable methods. isres.org These strategies are fundamental for creating a wide range of thiadiazole derivatives, including the precursors to this compound.

The Hurd-Mori reaction is one of the most versatile and widely used methods for the synthesis of 1,2,3-thiadiazoles. thieme-connect.de This reaction involves the dehydrative cyclization of α-methylene ketone hydrazones, most commonly N-acyl or N-tosylhydrazones, using thionyl chloride (SOCl₂). thieme-connect.dewikipedia.org The general process starts with the condensation of a ketone possessing an α-methylene group with a hydrazide, like semicarbazide or tosylhydrazine, to form a hydrazone intermediate. mdpi.comresearchgate.net This intermediate is then treated with an excess of thionyl chloride to effect the ring closure. mdpi.comresearchgate.net

The reaction is highly dependent on the nature of the substituents. For instance, in the synthesis of pyrrolo[2,3-d] mdpi.comwikipedia.orgnih.govthiadiazole-6-carboxylates, it was found that an electron-withdrawing N-protecting group on the pyrrolidine precursor resulted in superior yields compared to electron-donating groups. nih.gov The versatility of the Hurd-Mori reaction allows for the synthesis of a diverse range of substituted 1,2,3-thiadiazoles. mdpi.com

| Ketone Precursor | Hydrazone Type | Resulting 1,2,3-Thiadiazole | Yield | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazone | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.comresearchgate.net |

| 2-Oxoallobetulin | Semicarbazone | 1,2,3-Thiadiazole derivative of allobetulone | Not specified | mdpi.com |

| Various Ketones/Diketones | Ionic Liquid Hydrazone | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

| N-protected Pyrrolidinone | Acylhydrazone | Methyl pyrrolo[2,3-d] mdpi.comwikipedia.orgnih.govthiadiazole-6-carboxylate | Superior with EWG | nih.gov |

One of the earliest reported methods for constructing the 1,2,3-thiadiazole ring system is the reaction between a diazoalkane and an isothiocyanate. thieme-connect.de This reaction, often referred to as the Pechmann synthesis, is a type of [3+2] cycloaddition. isres.org

In this process, a diazo compound, such as diazomethane, acts as the three-atom component, which reacts with the C=S double bond of an isothiocyanate (e.g., phenyl isothiocyanate). thieme-connect.de The cycloaddition leads to the formation of the five-membered 1,2,3-thiadiazole ring. This method provides a direct route to 5-amino- or 5-substituted-amino-1,2,3-thiadiazoles.

1,2,3-Thiadiazoles can be synthesized through the chemical conversion of 1,2,3-oxadiazole (B8650194) precursors. This transformation was discovered by Wolff and involves the reaction of a 1,2,3-oxadiazole with a sulfurating agent, such as ammonium hydrosulfide (NH₄SH). thieme-connect.de The reaction effectively replaces the oxygen atom in the oxadiazole ring with a sulfur atom to yield the corresponding 1,2,3-thiadiazole. thieme-connect.de It has been suggested that the 1,2,3-oxadiazole starting material may exist in equilibrium with its diazo ketone tautomer, making this method mechanistically related to syntheses involving diazo compounds. thieme-connect.de

Another synthetic route to the 1,2,3-thiadiazole scaffold involves the chemical transformation of isothiazolone (B3347624) derivatives. Specifically, the treatment of 5-aroyl-3(2H)-isothiazolones with hydrazine or semicarbazide hydrochloride can yield 4-aryl-5-(N-substituted carboxamido)methyl-1,2,3-thiadiazoles. thieme-connect.de The proposed mechanism involves an initial attack of the hydrazine at the aroyl carbonyl group, followed by ring opening of the isothiazolone and subsequent cyclization to form the 1,2,3-thiadiazole ring system. thieme-connect.de

One-Step Heteroannulation Reactions for Thiadiazole Derivatives

One-step heteroannulation reactions provide a convergent and efficient approach to the synthesis of 1,2,3-thiadiazole derivatives. These methods typically involve the simultaneous formation of multiple bonds in a single synthetic operation, starting from readily available precursors.

A prominent one-pot method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the reaction of an aryl ketone with N-tosylhydrazone and elemental sulfur. researchgate.net This transformation is often catalyzed by iodine in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds through the in situ formation of a tosylhydrazone, which then undergoes cyclization with sulfur to yield the desired thiadiazole. For the synthesis of this compound, 3-aminoacetophenone can be used as the starting aryl ketone. Alternatively, 3-nitroacetophenone can be employed, and the resulting 4-(3-nitrophenyl)-1,2,3-thiadiazole can be subsequently reduced to the target aniline derivative.

Another classical and widely used method is the Hurd-Mori synthesis, which involves the cyclization of hydrazone derivatives with thionyl chloride. acs.org While not strictly a one-pot reaction from the ketone, it is a key heteroannulation step. The synthesis of this compound via this route would typically start with the formation of the semicarbazone or a similar hydrazone of 3-nitroacetophenone. Treatment of this hydrazone with thionyl chloride induces cyclization to the 4-(3-nitrophenyl)-1,2,3-thiadiazole, which can then be reduced to the aniline.

Table 1: One-Step Synthesis of 4-Aryl-1,2,3-Thiadiazoles from Aryl Ketones

| Aryl Ketone | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | TsNHNH₂, S₈ | I₂ (10 mol%) | DMSO | 5 | 85 | researchgate.net |

| 4-Methylacetophenone | TsNHNH₂, S₈ | I₂ (10 mol%) | DMSO | 5 | 82 | researchgate.net |

| 4-Methoxyacetophenone | TsNHNH₂, S₈ | I₂ (10 mol%) | DMSO | 5 | 78 | researchgate.net |

| 4-Chloroacetophenone | TsNHNH₂, S₈ | I₂ (10 mol%) | DMSO | 5 | 88 | researchgate.net |

| 3-Nitroacetophenone | TsNHNH₂, S₈ | I₂ (10 mol%) | DMSO | 5 | 75 | researchgate.net |

| 2-Acetylfuran | EtO₂CNHNH₂ then SOCl₂ | - | Chloroform | - | - | nih.gov |

Advanced Synthetic Approaches for this compound and Derivatives

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic methodologies such as microwave-assisted synthesis and continuous flow technologies have been applied to the synthesis of thiadiazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.net The synthesis of various heterocyclic compounds, including thiadiazoles and related triazoles, has been successfully achieved under microwave conditions. icrc.ac.irnih.gov

The one-pot synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones, N-tosylhydrazones, and sulfur can be significantly accelerated using microwave irradiation. This high-energy irradiation can promote the efficient formation of the thiadiazole ring, leading to the desired products in a fraction of the time required for conventional heating. Similarly, the cyclization step of the Hurd-Mori synthesis can also be expedited under microwave conditions.

Table 2: Microwave-Assisted Synthesis of Thiadiazole and Triazole Derivatives

| Reactants | Product Type | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-(2-bromoacetyl)chromen-2-one, 4-amino-5-phenyl-4H researchgate.neticrc.ac.irslideshare.nettriazole-3-thiol | Triazolo-thiadiazine | DMF | 450 | 10-15 | High | icrc.ac.ir |

| 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazide | Indolyl-thiadiazole | - | 400 | - | - | nih.gov |

| Aryl ketone, NBS, thiourea | 4-Aryl-2-aminothiazole | PEG-400/Water | - | 28-32 | 84-89 | |

| Substituted benzoic acid, thiosemicarbazide | 2-Amino-5-aryl-1,3,4-thiadiazole | DMF | 300 | 3 | 85-90 | slideshare.net |

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.govrsc.org While specific examples for the continuous flow synthesis of this compound are not abundant, the principles have been successfully applied to the synthesis of related heterocycles like 1,2,4-thiadiazoles and 1,2,3-triazoles. nih.gov

A continuous flow process for the synthesis of 1,2,4-thiadiazoles has been developed, which involves the reaction of amidines with trichloromethane sulfenylchloride in a microreactor. This approach allows for the safe handling of hazardous reagents and efficient production of the heterocyclic core. Such a setup could potentially be adapted for the synthesis of 1,2,3-thiadiazoles from appropriate precursors. For instance, the reaction of a continuously generated diazo compound with a sulfur source could be envisioned in a flow system.

Derivatization and Functionalization Strategies for the Aniline Moiety of this compound

The aniline moiety of this compound offers a versatile handle for further structural modifications through various well-established reactions of aromatic amines. These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing various alkyl and aryl carbonyl groups.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamides. nih.gov Sulfonamides are important functional groups in medicinal chemistry.

Alkylation: The aniline nitrogen can be alkylated using alkyl halides, although direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Diazotization and Coupling Reactions: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. icrc.ac.irslideshare.net These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and azo coupling reactions with activated aromatic compounds to form azo dyes. nih.govglobalresearchonline.netglobalresearchonline.net

Derivatization and Functionalization Strategies for the Thiadiazole Ring of this compound

The 1,2,3-thiadiazole ring, while being aromatic, can also undergo specific functionalization reactions, allowing for the modification of the heterocyclic core.

Halogenation: The C5 position of the 1,2,3-thiadiazole ring can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or bromine. nih.govmdpi.com The resulting 5-halo-4-aryl-1,2,3-thiadiazoles are valuable intermediates for further transformations.

C-C Coupling Reactions: The 5-halo-1,2,3-thiadiazoles can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids or esters, to introduce new aryl or alkyl substituents at the C5 position. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This allows for the extension of the molecular framework and the synthesis of more complex derivatives.

Lithiation: The C5 proton of the 1,2,3-thiadiazole ring can be abstracted by a strong base, such as n-butyllithium, to generate a C5-lithiated species. This organometallic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a range of substituents at the C5 position. clockss.org

Table 3: Functionalization of the 1,2,3-Thiadiazole Ring

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Aryl-1,2,3-thiadiazole | NBS | Halogenation | 5-Bromo-4-aryl-1,2,3-thiadiazole | nih.gov |

| 5-Bromo-4-aryl-1,2,3-thiadiazole | Arylboronic acid, Pd catalyst | Suzuki Coupling | 4,5-Diaryl-1,2,3-thiadiazole | nih.govnih.gov |

| 4-Aryl-1,2,3-thiadiazole | n-BuLi, then Electrophile (E) | Lithiation/Electrophilic quench | 5-E-4-Aryl-1,2,3-thiadiazole | clockss.org |

An extensive search for detailed spectroscopic and structural analysis of the specific chemical compound This compound has been conducted. Unfortunately, specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, and high-resolution mass spectrometry for this particular molecule are not available in the public scientific literature and chemical databases accessible for this review.

Therefore, it is not possible to provide the thoroughly informative and scientifically accurate content for each specified section and subsection of the outline. Generating such an article would require access to primary research data that does not appear to have been published.

Advanced Spectroscopic and Structural Elucidation of 3 1,2,3 Thiadiazol 4 Yl Aniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. In the context of thiadiazole derivatives, MALDI-TOF-MS has been instrumental in confirming the molecular weight and structure of newly synthesized compounds.

For the analysis of various organic molecules, including those with structures related to 3-(1,2,3-Thiadiazol-4-yl)aniline, a suitable matrix must be selected to facilitate the desorption and ionization process. Common matrices include sinapinic acid, α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB). tcichemicals.com For certain heterocyclic compounds, specialized matrices like 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) have been utilized. tcichemicals.com Studies on similar heterocyclic structures have shown that the choice of matrix is critical for obtaining high-quality mass spectra. For instance, in the analysis of cyclic tetrapyrrole derivatives, matrices such as α-cyano-4-chlorocinnamic acid (CClCA) and 1,5-diaminonapthalene (DAN) have been evaluated to prevent demetallation and interference. mdpi.com In the study of lanthanide-cored dendrimers, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) was found to be an effective matrix, yielding well-defined and highly resolved peaks in the negative reflector mode. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For derivatives of 1,3,4-thiadiazole (B1197879), which is structurally related to the 1,2,3-thiadiazole (B1210528) in the title compound, characteristic absorption bands have been identified.

Key vibrational modes for thiadiazole-containing compounds include:

N-H Stretching: In aniline (B41778) derivatives, the N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. For instance, in a study of N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-2-(phenylthio)acetamide, asymmetric and symmetric stretching vibrations of the (-NH) group were observed at 3362-3163 cm⁻¹. ekb.eg

C=N Stretching: The stretching vibration of the imine group (C=N) within the thiadiazole ring is a characteristic feature. In some synthesized thiophenol derivatives, this band appears around 1662 cm⁻¹. ekb.eg

C-S Stretching: The C-S stretching vibration is indicative of the sulfur atom within the heterocyclic ring. Theoretical calculations on a thiazolidinone derivative placed the vC-S stretching band at 588 cm⁻¹. scielo.org.za

Aromatic C-H and C=C Stretching: The aniline portion of the molecule will exhibit aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A study on newly synthesized 1,3,4-thiadiazole compounds provided detailed IR absorption data, which can be used as a reference for interpreting the spectrum of this compound. dergipark.org.tr The NIST WebBook provides a reference spectrum for 2-amino-1,3,4-thiadiazole, which can also offer insights into the expected vibrational modes of the thiadiazole ring system. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophores in this compound are the aniline ring and the 1,2,3-thiadiazole ring.

The UV-Vis spectra of thiadiazole derivatives typically show absorption bands corresponding to π→π* and n→π* transitions. nih.gov In a study of 1,3,4-thiadiazole-containing azo dyes, multiple absorption maxima were observed in methanol, resulting from various electronic transitions. nih.gov The electronic absorption spectra of a thiadiazole-functionalized Zr(IV)-based metal-organic framework exhibited a maximum fluorescence intensity at 515 nm upon the addition of aniline. acs.org

For a related compound, 4,4′-( nih.govsigmaaldrich.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), the optical absorption spectrum in CH₂Cl₂ showed several bands in the UV region and a broad band in the visible region, attributed to intramolecular charge transfer (ICT). researchgate.net The π-π* electronic transition was associated with a band in the UV region, while the ICT band was located around 560 nm. researchgate.net

Based on these findings, the UV-Vis spectrum of this compound is expected to display characteristic absorption bands arising from the electronic transitions within its aromatic and heterocyclic systems.

X-ray Crystallography for Precise Solid-State Molecular Structure and Stereochemistry Determination

While a specific crystal structure for this compound was not found in the search results, studies on related 1,3,4-thiadiazole derivatives offer valuable insights. For example, the single-crystal X-ray diffraction analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided unambiguous proof of its molecular structure and stereochemistry. nih.gov This analysis revealed that the 5-arylimino-1,3,4-thiadiazole ring lacks true aromaticity but benefits from extended conjugation and resonance stabilization. nih.gov

The determination of the crystal structure of a representative 1,3,4-thiadiazole-containing azo dye also confirmed its molecular geometry. nih.gov These examples underscore the power of X-ray crystallography in elucidating the intricate structural details of thiadiazole compounds. A crystallographic study of this compound would definitively establish its solid-state conformation, including the dihedral angle between the aniline and thiadiazole rings.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then compared with the theoretical percentages calculated from the compound's empirical formula to verify its purity and stoichiometric composition.

The empirical formula for this compound is C₈H₇N₃S. The theoretical elemental composition is as follows:

Carbon (C): ~54.22%

Hydrogen (H): ~3.98%

Nitrogen (N): ~23.71%

Sulfur (S): ~18.09%

In the synthesis of new 1,3,4-thiadiazole compounds and their derivatives, elemental analysis is routinely performed to confirm that the desired product has been obtained. nih.govresearchgate.net For instance, the structure of 4,4′-( nih.govsigmaaldrich.comresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) was confirmed by elemental analysis, among other techniques. researchgate.net Similarly, the chemical structures of various azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles were verified through elemental analysis. nih.gov

Reaction Mechanisms and Reactivity Studies of 3 1,2,3 Thiadiazol 4 Yl Aniline

Mechanistic Insights into 1,2,3-Thiadiazole (B1210528) Ring Formation and Transformations

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. mdpi.com Its formation and subsequent reactions are characterized by several key mechanistic pathways.

Thermal and Photochemical Reactions of the Thiadiazole Ring System

The 1,2,3-thiadiazole ring system is known to undergo a variety of thermal and photochemical reactions. mq.edu.au These reactions often involve the cleavage of the ring, leading to the formation of highly reactive intermediates. mq.edu.auresearchgate.net

Thermal Reactions:

Under thermolytic conditions, 1,2,3-thiadiazoles can eliminate molecular nitrogen to generate several reactive species, including thioacyl carbenes, 1,3-diradicals, and the antiaromatic thiirene (B1235720). mq.edu.au This denitrogenation process typically requires high temperatures. mq.edu.au The unpredictable nature of these highly reactive intermediates can lead to a complex mixture of products, which has limited the widespread use of thermal denitrogenation in synthetic chemistry. mq.edu.au

Photochemical Reactions:

Similarly, photochemical decomposition of 1,2,3-thiadiazoles, induced by strong UV light, also leads to the extrusion of nitrogen and the formation of the same types of reactive intermediates as observed in thermal reactions. mq.edu.auacs.org While this method can be an alternative to high-temperature thermolysis, it often requires harsh conditions and can also result in a mixture of products, thereby limiting its synthetic utility for selective transformations. mq.edu.au

Ring Fragmentation Pathways, including Extrusion of Nitrogen and Sulfur

A key feature of 1,2,3-thiadiazole chemistry is its propensity for ring fragmentation. The most common fragmentation pathway involves the loss of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives many of its reactions. mq.edu.aue-bookshelf.de

This denitrogenation can be initiated by heat, light, or treatment with strong bases. mq.edu.auresearchgate.net The initial cleavage of the S-N¹ bond can lead to a ring-opened α-diazothione species. researchgate.net This intermediate can then lose nitrogen to form a variety of reactive species. mq.edu.auresearchgate.net Mass spectrometry studies of similar thiadiazole derivatives show fragmentation patterns involving the decomposition of the thiadiazole ring with multiple bond-breaking steps. nih.gov

Elucidation of Intermediate Species in Cyclization Reactions

The formation of the 1,2,3-thiadiazole ring itself, most notably through the Hurd-Mori reaction, proceeds through distinct intermediate species. mdpi.comresearchgate.net This reaction typically involves the cyclization of α-methylene-containing hydrazones with thionyl chloride. mdpi.comthieme-connect.de The mechanism is believed to involve the formation of an N-nitroso-N-acyl derivative which then undergoes cyclization and dehydration.

In other cyclization approaches, such as the reaction of diazo compounds with isothiocyanates (a modification of the Pechmann and Nold synthesis), a 1,3-dipolar cycloaddition mechanism is operative. researchgate.net Furthermore, the synthesis of fused 1,2,3-thiadiazoles can proceed through an intramolecular oxidative nucleophilic substitution of hydrogen (ONSH) mechanism. mdpi.com In some cases, halogenation-induced cyclization is also a viable pathway, where an electrophilic halogenating agent activates a substrate for subsequent bond formation. acs.orgnih.gov

Reactivity of the Aniline (B41778) Moiety in 3-(1,2,3-Thiadiazol-4-yl)aniline

Nucleophilic Reactions of the Amino Group

The amino group in the aniline moiety is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions. For instance, it can be acylated, alkylated, and can participate in condensation reactions. The nucleophilicity of the amino group can be influenced by the electronic nature of the 1,2,3-thiadiazole ring. Given that the thiadiazole ring can be electron-withdrawing, it is expected to decrease the basicity and nucleophilicity of the aniline's amino group to some extent.

The amino group of 2-amino-1,3,4-thiadiazoles, a related class of compounds, readily undergoes electrophilic attack on both the amino group and the nuclear nitrogen atom. nih.gov This suggests that the amino group in this compound would be reactive towards various electrophiles.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the aniline moiety is activated towards electrophilic aromatic substitution by the electron-donating amino group. libretexts.org This directing effect is a cornerstone of aromatic chemistry.

Directing Effects:

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. libretexts.org

Reactivity of the Thiadiazole Ring in this compound

The 1,2,3-thiadiazole nucleus is a versatile scaffold in organic synthesis, known for undergoing a variety of transformations. Its reactions often involve the extrusion of molecular nitrogen, leading to highly reactive intermediates. mdpi.com The nature of the substituent at the C4 and C5 positions can direct the course of these reactions, leading to a diverse array of products. thieme-connect.de

Metalation and Subsequent Electrophilic Quenching Reactions

The deprotonation of the 1,2,3-thiadiazole ring, known as metalation, is a key strategy for its functionalization. In the case of this compound, the most acidic proton on the heterocyclic ring is at the C5 position. Treatment with a strong base, such as n-butyllithium, is expected to abstract this proton, forming a highly reactive 5-lithio-1,2,3-thiadiazole intermediate. However, studies on the lithiation of some 1,2,3-thiadiazoles have shown that nucleophilic attack by the organolithium reagent at the sulfur atom can occur, leading to ring cleavage rather than simple deprotonation. researchgate.net For example, the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with n-butyllithium resulted in ring cleavage. researchgate.net

Assuming successful C5-lithiation without significant ring cleavage, the resulting organolithium species would be a powerful nucleophile. This intermediate could then be "quenched" by reacting it with various electrophiles to install a wide range of functional groups at the C5 position. This two-step sequence provides a valuable synthetic route to novel 4,5-disubstituted 1,2,3-thiadiazoles.

| Electrophile | Predicted Product | Reaction Type |

|---|---|---|

| Alkyl Halide (R-X) | 5-Alkyl-4-(3-aminophenyl)-1,2,3-thiadiazole | Alkylation |

| Aldehyde/Ketone (R'COR'') | (4-(3-Aminophenyl)-1,2,3-thiadiazol-5-yl)(R')(R'')methanol | Addition |

| Carbon Dioxide (CO₂) | 4-(3-Aminophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Carboxylation |

| Disulfide (RSSR) | 5-(Alkylthio)-4-(3-aminophenyl)-1,2,3-thiadiazole | Thiolation |

Regioselectivity and Stereoselectivity in Thiadiazole Ring Transformations

Regioselectivity is a critical aspect of 1,2,3-thiadiazole chemistry, particularly in ring-opening and rearrangement reactions. The regiochemical outcome is often controlled by the electronic and steric effects of the substituents on the thiadiazole ring. magtech.com.cn For this compound, the electron-donating nature of the aminophenyl group is expected to influence the stability of intermediates formed during transformations.

A primary example of this is the thermal or photochemical extrusion of nitrogen gas (N₂) from the 1,2,3-thiadiazole ring. This reaction proceeds through highly reactive intermediates such as thiirenes and thioketenes. thieme-connect.deacs.org The subsequent reactions of these intermediates are subject to regioselective control. For instance, in intramolecular reactions, the site of nucleophilic attack on a generated thioketene (B13734457) will determine the structure of the resulting cyclized product. magtech.com.cn

The Hurd-Mori synthesis, a classical method for forming 1,2,3-thiadiazoles from hydrazones and thionyl chloride, also highlights the importance of regioselectivity, as the substitution pattern on the starting hydrazone dictates the final substitution on the thiadiazole product. mdpi.com While a synthesis method, the principles of how substituents direct cyclization are relevant to understanding the regiochemical preferences in other ring transformations.

Investigation of Intramolecular Cyclization and Rearrangement Processes Involving the Compound

The structure of this compound, featuring a nucleophilic amino group in proximity to the reactive thiadiazole ring, makes it a prime candidate for intramolecular reactions. These processes can be triggered by heat, light, or chemical reagents, leading to complex heterocyclic systems.

A significant reaction pathway involves the thermal or photochemical denitrogenation of the thiadiazole ring to form a transient thioketene. This highly electrophilic intermediate can be trapped intramolecularly by the aniline's amino group. This type of reaction, a 6-endo-dig cyclization, would be expected to proceed via nucleophilic attack of the amino nitrogen onto the central carbon of the thioketene. This would lead to the formation of a novel, fused tricyclic system. A similar intramolecular cyclization has been observed where an aminomethyl group on a furan (B31954) ring attached to a thiadiazole attacks the in situ generated thioketene. nih.gov Another documented case involves the intramolecular cyclization of a thioacetic acid amide derivative, formed from the ring-opening of a 4-(2-chlorophenyl)-1,2,3-thiadiazole, to generate an indole-2-thiol. nih.gov

| Reaction Type | Key Intermediate | Predicted Product Class | Conditions |

|---|---|---|---|

| Intramolecular Cyclization | Aryl-thioketene | Fused Benzothiadiazepines | Heat or UV Light |

| Dimroth Rearrangement | α-Diazothioamide | 5-Mercapto-1,2,3-triazoles | Base |

| Photochemical Isomerization | Thiirene | 1,3-Thiazoles | UV Light |

| Thermal Rearrangement | 1,2,3-Triazole-4-thiocarbaldehyde | 1,2,3-Triazoles | Heat, in presence of amines |

Beyond cyclization, 1,2,3-thiadiazoles are known to undergo various rearrangement reactions to form other heterocyclic structures. thieme-connect.de

Dimroth Rearrangement : In the presence of a base, 5-amino-1,2,3-thiadiazoles can rearrange into 5-mercapto-1,2,3-triazoles. This occurs via an α-diazothioamide intermediate. thieme-connect.de

Photochemical Rearrangements : Upon photolysis, 1,2,3-thiadiazoles can extrude nitrogen to form a short-lived thiirene intermediate. This species can then isomerize to a thioketene or, in some cases, rearrange to form other heterocycles like 1,3-thiazoles. The presence of a phenyl substituent has been shown to stabilize the intermediate thiirene. thieme-connect.de

Thermal Rearrangements : The thermal decomposition of 1,2,3-thiadiazoles is a well-studied process. For example, imines derived from 1,2,3-thiadiazole-4-carbaldehyde (B1301801) have been shown to rearrange thermally into 1,2,3-triazole derivatives. acs.org

For this compound, these rearrangement pathways offer potential routes to a variety of isomeric and structurally diverse compounds, driven by the inherent reactivity of the 1,2,3-thiadiazole core.

Computational Chemistry Approaches to 3 1,2,3 Thiadiazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. For 3-(1,2,3-Thiadiazol-4-yl)aniline, DFT calculations can elucidate its fundamental chemical nature.

Mapping Electron Density Distributions and Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the constant electron density surface, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In a typical MEP map, different colors represent varying levels of electrostatic potential. Regions with a negative potential, usually colored in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. Green regions indicate neutral potential.

For this compound, the MEP surface would likely show negative potential localized around the nitrogen atoms of the thiadiazole ring and the nitrogen of the aniline's amino group due to the presence of lone pair electrons. These sites would be the primary locations for electrophilic interactions. The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential, making them susceptible to nucleophilic attack. Such analyses have been performed on related molecules like aniline (B41778) and various thiadiazole derivatives, confirming that heteroatoms are typically the centers of negative potential.

| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |

| Thiadiazole Nitrogen Atoms | Negative | Red/Yellow | Electrophilic Attack |

| Aniline Amino Group (N) | Negative | Red/Yellow | Electrophilic Attack, H-bonding |

| Aniline Amino Group (H) | Positive | Blue | Nucleophilic Attack |

| Aromatic Ring (C-H) | Slightly Positive | Green/Light Blue | Nucleophilic Attack |

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and polarizable. irjweb.com For aromatic heterocyclic compounds, DFT calculations are routinely used to determine these energies. irjweb.com

In this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline ring and the amino group, which are good electron-donating moieties. The LUMO would likely be localized on the electron-deficient 1,2,3-thiadiazole (B1210528) ring, which can act as an electron acceptor. Computational studies on related thiadiazole derivatives have shown that the HOMO-LUMO gap is sensitive to substituent effects; electron-withdrawing groups tend to decrease the gap, increasing reactivity. dergipark.org.tr

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com

Table 2: Example of FMO Energies and Reactivity Descriptors for a Thiadiazole Derivative (Note: This data is illustrative and based on findings for related compounds, not specifically this compound.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.29 |

| LUMO Energy | ELUMO | - | -1.81 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.48 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.24 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.05 |

| Electrophilicity Index | ω | μ² / (2η) | 3.66 |

Thermodynamic and Kinetic Predictions of Reaction Pathways

DFT calculations are instrumental in exploring potential reaction pathways, providing thermodynamic and kinetic data that can predict the feasibility and rate of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed.

While specific studies on this compound are not available, computational analysis of similar heterocyclic systems has been used to elucidate reaction mechanisms, such as intramolecular cyclizations or substitution reactions. nih.gov These studies help rationalize experimental outcomes and predict the formation of specific products over others.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational flexibility and intermolecular interactions. While often used to study interactions with biological targets, MD simulations are also valuable for analyzing the conformational landscape of a single molecule in different environments (e.g., in a vacuum or in a solvent).

For this compound, a key conformational feature is the dihedral angle between the aniline and thiadiazole rings. An MD simulation could reveal the preferred orientation of these two rings relative to each other and the energy barriers associated with their rotation. This information is critical as the molecule's conformation can influence its physical and chemical properties. Simulations can track properties like the root-mean-square deviation (RMSD) to assess structural stability over time. researchgate.net Although specific MD studies on the conformational analysis of this compound are not documented in the search results, this technique is widely applied to similar flexible molecules. researchgate.net

Computational Study of Reaction Mechanisms and Transition States

The detailed investigation of reaction mechanisms at a molecular level is a significant application of computational chemistry. By mapping the potential energy surface, researchers can identify stable intermediates and locate the high-energy transition states that connect them. This allows for a step-by-step understanding of how reactants are converted into products.

For instance, the synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazide precursors. nih.gov DFT calculations can be used to model this intramolecular cyclization, identifying the transition state and calculating the activation energy. This helps to understand why certain reaction conditions (e.g., acidic catalysis) are necessary and how substituents on the reactants might influence the reaction rate and yield. Plausible mechanisms for the formation of 1,3,4-thiadiazoles from hydrazonoyl chlorides, for example, have been proposed and computationally investigated. nih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of chemical shifts for related 1,3,4-thiadiazole (B1197879) compounds have shown a strong correlation with experimental values. dergipark.org.trmdpi.com For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons of the aniline ring would be expected in the 7-8 ppm range, while the chemical shifts of the thiadiazole and aniline carbons would be highly dependent on their electronic environment.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to specific functional groups. For this compound, key predicted frequencies would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-S stretching of the thiadiazole ring. Comparing the computed spectrum with the experimental one can confirm the molecular structure.

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Thiadiazole (Note: This table is based on representative data for analogous compounds to demonstrate the utility of DFT calculations in spectroscopy.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 (Thiadiazole) | 163.77 | 162.90 |

| C5 (Thiadiazole) | 169.01 | 167.20 |

| C (Aromatic) | 135.94 | 136.21 |

| C (Aromatic) | 129.19 | 129.31 |

| C (Aromatic) | 127.98 | 127.78 |

Applications of 3 1,2,3 Thiadiazol 4 Yl Aniline As a Synthetic Building Block in Chemical Research

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the amino group in 3-(1,2,3-thiadiazol-4-yl)aniline makes it an excellent starting point for the synthesis of a wide array of heterocyclic compounds. The lone pair of electrons on the nitrogen atom can act as a nucleophile, readily participating in reactions to form new ring systems.

One of the most common applications is in the synthesis of pyridines , pyrimidines , and triazines . For instance, through condensation reactions with 1,3-dicarbonyl compounds, this compound can be converted into substituted pyridines. Similarly, its reaction with 1,3-dielectrophiles can lead to the formation of pyrimidine rings. The synthesis of triazines can be achieved through cyclization reactions involving reagents like cyanogen bromide.

Furthermore, this aniline (B41778) derivative is a key component in classical named reactions for heterocycle synthesis. The Skraup synthesis and the Doebner-von Miller reaction , both of which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors, can be employed to construct quinoline rings fused to or substituted with the 1,2,3-thiadiazole (B1210528) moiety. These reactions typically proceed under acidic conditions and involve a series of Michael additions, cyclizations, and dehydration steps.

The synthesis of benzimidazoles and quinoxalines also highlights the utility of this compound. Reaction with carboxylic acids or their derivatives under dehydrating conditions can yield benzimidazoles, while condensation with 1,2-dicarbonyl compounds leads to the formation of quinoxalines.

| Heterocyclic Scaffold | General Synthetic Approach | Reagents/Conditions |

| Pyridines | Condensation | 1,3-Dicarbonyl compounds |

| Pyrimidines | Cyclization | 1,3-Dielectrophiles |

| Triazines | Cyclization | Cyanogen bromide |

| Quinolines | Skraup or Doebner-von Miller reaction | α,β-Unsaturated carbonyls, acid |

| Benzimidazoles | Condensation | Carboxylic acids/derivatives |

| Quinoxalines | Condensation | 1,2-Dicarbonyl compounds |

Role in the Construction of Fused Ring Systems and Polycyclic Architectures

Beyond the synthesis of simple heterocycles, this compound serves as a crucial building block for the construction of more complex fused ring systems and polycyclic architectures. The presence of both the aniline and the thiadiazole moieties within the same molecule offers multiple sites for annulation reactions.

Intramolecular cyclization of appropriately derivatized this compound is a powerful strategy for creating fused systems. For example, acylation of the amino group followed by a Friedel-Crafts-type cyclization can lead to the formation of tricyclic structures where a new ring is fused to the aniline's benzene ring.

The compound can also participate in cycloaddition reactions , such as the Diels-Alder reaction, where the benzene ring of the aniline moiety can act as a diene, particularly when activated by electron-donating groups. Reaction with suitable dienophiles can lead to the formation of bridged bicyclic structures.

Furthermore, the synthesis of thiadiazoloquinolines represents a direct application in forming fused polycyclic systems. These compounds, where the thiadiazole and quinoline rings are fused, can be synthesized through multi-step sequences starting from this compound.

Integration into Conjugated Systems and Advanced Materials

The aromatic nature of both the aniline and the 1,2,3-thiadiazole rings makes this compound a valuable monomer for the synthesis of conjugated polymers and other advanced materials. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in electronics, photonics, and sensor technology.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Heck reactions, are commonly employed to polymerize derivatives of this compound. By introducing appropriate functional groups, such as halogens or boronic acids, onto the molecule, it can be readily incorporated into polymer chains. The resulting conjugated polymers can possess low band gaps, making them suitable for use in organic solar cells and light-emitting diodes.

The amino group of this compound can also be utilized to synthesize azo dyes . Diazotization of the aniline followed by coupling with various aromatic compounds yields a wide range of dyes with different colors and properties. The thiadiazole moiety can influence the photophysical properties of these dyes, such as their absorption and emission wavelengths.

Preparation of Substituted Analogues for Systematic Chemical Exploration

The this compound scaffold provides a template for the preparation of a library of substituted analogues. This allows for systematic exploration of structure-activity relationships in various chemical and biological contexts.

The amino group is a key site for modification. N-alkylation and N-acylation reactions can be readily performed to introduce a variety of substituents. These modifications can alter the electronic properties, solubility, and steric hindrance of the molecule, which can in turn influence its reactivity and biological activity.

Halogenation of the aromatic ring is another common strategy for creating analogues. The positions of halogenation can be directed by the existing substituents, allowing for the synthesis of specific isomers. These halogenated derivatives can then serve as substrates for further functionalization through cross-coupling reactions.

The ability to systematically modify the structure of this compound is crucial for optimizing its properties for specific applications, such as in drug discovery or materials science.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, base | Secondary or tertiary amines |

| N-Acylation | Acyl chlorides, acid anhydrides | Amides |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogenated anilines |

Development of Novel Reagents and Ligands in Organic Chemistry

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel reagents and ligands in organic chemistry.

The presence of multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons allows these molecules to act as ligands for various metal catalysts. By forming coordination complexes with metals such as palladium, copper, or rhodium, they can influence the catalytic activity and selectivity of these metals in a variety of organic transformations. For example, Schiff bases derived from the condensation of this compound with aldehydes can form stable complexes with transition metals.

Furthermore, chiral derivatives of this compound can be synthesized and used as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The thiadiazole ring can play a role in the steric and electronic environment of the metal center, which is crucial for achieving high levels of stereocontrol.

In addition to their role as ligands, certain derivatives of this compound may also function as organocatalysts , where the molecule itself, without a metal, catalyzes a chemical reaction. The basicity of the amino group and the electronic properties of the thiadiazole ring can be tuned to facilitate specific catalytic cycles.

Future Research Trajectories for 3 1,2,3 Thiadiazol 4 Yl Aniline Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-thiadiazoles has traditionally been dominated by methods like the Hurd-Mori synthesis, which involves the reaction of hydrazones with thionyl chloride. isres.orgmdpi.com While effective, these classical approaches often require harsh conditions or hazardous reagents. Future research must prioritize the development of more sustainable and efficient synthetic protocols for 3-(1,2,3-Thiadiazol-4-yl)aniline.

Key areas for exploration include:

Metal-Free Catalysis: Developing synthetic routes that avoid transition metals is a significant goal for green chemistry. A metal-free methodology reacting N-tosylhydrazones with sulfur in the presence of TBAI as a catalyst has been shown to be effective for some aryl 1,2,3-thiadiazoles and could be adapted. mdpi.com

Ultrasonic and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can dramatically reduce reaction times, improve yields, and lower energy consumption. mdpi.com Investigating these techniques for the key cyclization step in the synthesis of this compound is a promising avenue.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting the synthesis to a flow chemistry setup would represent a significant leap forward in manufacturing this compound.

Novel Sulfur Sources: Research into alternative, less hazardous sulfur-donating reagents to replace traditional ones like thionyl chloride or Lawesson's reagent is crucial for improving the safety and environmental profile of the synthesis.

Development of Advanced Derivatization Strategies for Tailored Chemical Functionality

The bifunctional nature of this compound, with its reactive aniline (B41778) and thiadiazole moieties, offers a rich platform for derivatization. Future research should focus on developing advanced and selective functionalization strategies to create a library of derivatives with tailored properties.

Derivatization of the Aniline Moiety:

The primary amine group is a versatile handle for a wide range of transformations, including N-acylation, N-alkylation, and sulfonylation, to modulate the electronic properties and steric profile of the molecule.

Diazotization of the amine followed by azo-coupling reactions could lead to novel azo dyes, a known application for other heterocyclic amines. nih.gov

Functionalization of the Thiadiazole Ring:

A key area for future work is the direct C-H functionalization of the thiadiazole ring. The 1,2,3-thiadiazole (B1210528) ring has been shown to act as a modifiable directing group for ortho-C-H functionalization, opening pathways to novel substituted analogs that are otherwise difficult to access. researchgate.net

In-depth Mechanistic Investigations of Complex Reactions involving the Thiadiazole and Aniline Moieties

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing protocols and discovering new ones.

Future mechanistic studies should target:

Thiadiazole Ring Opening: The 1,2,3-thiadiazole ring is known to undergo denitrogenation upon heating or photolysis to generate transient and highly reactive thioacyl carbene intermediates. researchgate.net A thorough investigation into the kinetics and thermodynamics of this process for this compound is crucial. Understanding the behavior of this intermediate could unlock novel cycloaddition and annulation reactions. researchgate.netresearchgate.net

Regioselectivity of Functionalization: When both the aniline and thiadiazole rings can react, controlling the regioselectivity is paramount. Mechanistic studies, combining experimental techniques (like kinetic analysis) and computational modeling, can elucidate the factors that govern where a reaction occurs, enabling the selective synthesis of specific isomers. nih.gov

Application in Emerging Areas of Chemical Science, such as Materials Science and Catalysis

The unique electronic and structural features of this compound make it a compelling candidate for applications beyond traditional medicinal chemistry.

Materials Science:

Organic Electronics: The conjugated system formed by the linkage of the aromatic aniline and heterocyclic thiadiazole rings suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors.

Dyes and Pigments: As mentioned, derivatization of the aniline group can lead to the formation of azo dyes. nih.gov The thiadiazole core can act as a robust auxochrome, and systematic modification of the molecule could produce a range of colors with high thermal and chemical stability.

Catalysis:

Ligand Development: The nitrogen and sulfur atoms within the molecule's core structure are potential coordination sites for metal ions. This opens the door to designing novel ligands for homogeneous catalysis, where the electronic properties of the ligand can be fine-tuned via derivatization to influence the activity and selectivity of a metal center.

Directing Group for C-H Activation: The 1,2,3-thiadiazole moiety itself can serve as a directing group to facilitate challenging C-H activation reactions at specific positions on the molecule or on other substrates. researchgate.net

Integration of Advanced Computational Design and Prediction for Novel Chemical Transformations

Computational chemistry is a powerful tool for accelerating research and development. Its integration into the study of this compound is a critical future trajectory.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectral characteristics of novel derivatives before they are synthesized. nih.govresearchgate.net This allows for the in silico screening of candidates for specific applications, such as identifying derivatives with optimal electronic properties for materials science. nih.gov

Reaction Mechanism Modeling: Computational modeling can map out the entire energy profile of a reaction pathway, identifying transition states and intermediates. nih.gov This is invaluable for understanding the mechanisms of thiadiazole ring-opening or the regioselectivity of derivatization reactions, guiding the design of more efficient and selective synthetic methods.

Predictive Design: By combining computational screening with machine learning models trained on existing data, it may become possible to predict the properties and activities of new derivatives with even greater speed and accuracy, guiding synthetic efforts toward the most promising targets.

Q & A

Q. Example Contradiction :

- Synthesis Yield Discrepancy : One study reports 78% yield with CuI/DMF , while another achieves 65% with H₂SO₄/EtOH . Resolution: Optimize catalyst loading (10 mol% CuI) and solvent polarity (DMF > EtOH) for higher efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.